molecular formula C5H10O4S B1360215 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide CAS No. 1755-97-1

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Cat. No.: B1360215
CAS No.: 1755-97-1
M. Wt: 166.2 g/mol
InChI Key: TVAKWODGKZEADD-UHFFFAOYSA-N
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Description

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, this compound. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .

Preparation Methods

The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:

Properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAKWODGKZEADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073274
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-97-1
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane-2-oxide was introduced at 20° C. in 100 ml of methylene chloride and 50 ml of water in a 250 ml three-necked flask. 0.02 g of 90 percent ruthenium trichloride was added as a catalyst. 152.45 g (0.0727 mol) of sodium hypochlorite in water was added with stirring for 20 minutes, and the temperature increased to 30° C. The reaction mixture was stirred for five more hours and mixed with 10 drops of isopropanol; the yellow color faded and a black precipitate formed. The water phase was extracted twice with methylene chloride (50 ml), and the combined organic phases were extracted with NaHCO3 solution (100 ml), dried with Na2SO4 and concentrated by evaporation. The white crystalline product was dried overnight at room temperature at a pressure of 15 mbars and weighed 10.65 g, which corresponded to a yield of 99 percent, relative to the 5,5-dimethyl-1,3,2-dioxathiane-2-oxide used.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
152.45 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
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0.02 g
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catalyst
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

10 g (0.067 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (prepared in accordance with Example 1), 70 ml of methylene chloride, 0.76 g (0.0033 mol) of benzyltriethylammonium chloride and 70 ml of water are placed in a 350 ml four-necked flask which is provided with a stirrer and a thermometer. 7.5 g (0.0475 mol) of KMnO4 are added portion-wise at 5°-10° C. and while stirring vigorously. After the addition the reaction mixture is stirred at room temperature for a further 30 minutes and suction filtered. The organic phase is separated. The residue is washed well on the suction filter with 20 ml of methylene chloride and the aqueous phase is again extracted with this new filtrate. The combined organic phases are extracted with 1 g of NaHSO3 in 20 ml of water and washed with a small amount of water. After drying over Na2SO4 and evaporation there are obtained 10.2 g of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide as a white powder with a m.p. of 80°-82° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
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reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
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70 mL
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solvent
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Quantity
7.5 g
Type
reactant
Reaction Step Two

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